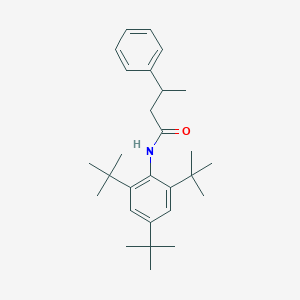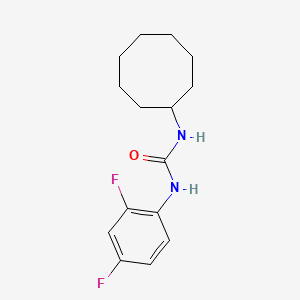
3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TBBPA, and it is commonly used as a flame retardant in the production of electronic devices such as computers, televisions, and mobile phones. In recent years, TBBPA has been the subject of extensive research due to its potential effects on human health and the environment.
Mecanismo De Acción
The mechanism of action of 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the development and progression of cancer. TBBPA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that TBBPA can have both beneficial and detrimental effects on human health and the environment. On one hand, TBBPA has been shown to have potential therapeutic effects in the treatment of certain types of cancer. On the other hand, TBBPA has been shown to have negative effects on the environment, such as the disruption of aquatic ecosystems and the potential to accumulate in the food chain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide in lab experiments include its potential therapeutic effects and its ability to reduce the flammability of electronic devices. However, the use of TBBPA in lab experiments also has limitations, such as its potential negative effects on the environment and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide, including the development of new flame retardants that are more environmentally friendly, the exploration of its potential therapeutic effects in the treatment of cancer and other diseases, and the investigation of its potential effects on human health and the environment. Further research is needed to fully understand the mechanism of action of TBBPA and its potential side effects, as well as to develop safer alternatives to this compound.
In conclusion, 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. While TBBPA has shown potential therapeutic effects and has been effective in reducing the flammability of electronic devices, further research is needed to fully understand its mechanism of action and potential side effects. The development of new flame retardants that are more environmentally friendly and the exploration of its potential therapeutic effects in the treatment of cancer and other diseases are promising future directions for research on this compound.
Métodos De Síntesis
The synthesis of 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide can be achieved through several methods, including Friedel-Crafts acylation, Sonogashira coupling, and Suzuki coupling. The most commonly used method for synthesizing TBBPA is the Friedel-Crafts acylation, which involves the reaction of 2,4,6-tri-tert-butylphenol with benzoyl chloride in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
TBBPA has been extensively studied for its potential applications in various fields, including the development of new flame retardants, the treatment of certain diseases, and the production of new materials. In the field of flame retardants, TBBPA has been shown to be effective in reducing the flammability of electronic devices without compromising their performance. In the medical field, TBBPA has been studied for its potential to treat certain types of cancer, including breast cancer and prostate cancer.
Propiedades
IUPAC Name |
3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO/c1-19(20-14-12-11-13-15-20)16-24(30)29-25-22(27(5,6)7)17-21(26(2,3)4)18-23(25)28(8,9)10/h11-15,17-19H,16H2,1-10H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZNIVWPAFTFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5215897.png)

![1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5215908.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
![4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)